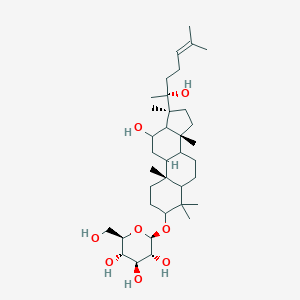

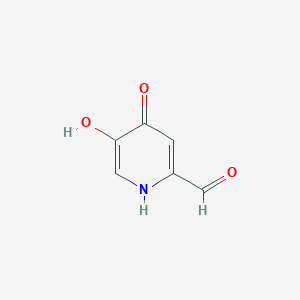

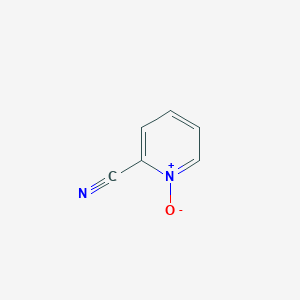

Pyridine-2-carbonitrile 1-oxide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine-2-carbonitrile 1-oxide involves several key reactions, including metal(II)-promoted hydrolysis and methanolysis in the presence of copper(II), cobalt(II), and nickel(II) salts. These processes lead to the formation of pyridine-2-carboxylic acid and solid complexes containing O-methyl-pyridine-2-carboximidate as a ligand, respectively (Segl′a et al., 1998); (Jamnický et al., 1995).

Molecular Structure Analysis

Studies on the molecular structure of pyridine-N-oxide have revealed detailed insights into its bond lengths, angles, and overall geometry through techniques such as gas phase electron diffraction and X-ray diffraction. These analyses have shown that pyridine-N-oxide molecules possess a high degree of symmetry and specific bond configurations that are crucial for understanding their reactivity and interactions with other molecules (Chiang, 1974).

Chemical Reactions and Properties

Pyridine-2-carbonitrile 1-oxide undergoes various chemical reactions, including regioselective synthesis processes, which yield substituted pyridines through reactions with silylaryl triflates in the presence of CsF in acetonitrile. These reactions are characterized by their high yields and the ability to proceed through a series of rearrangements (Raminelli et al., 2006).

Physical Properties Analysis

The physical properties of pyridine derivatives, including pyridine-2-carbonitrile 1-oxide, have been extensively studied. Research on these compounds focuses on their optical properties, fluorescence, and structural characteristics, which are pivotal for their application in various fields, including material science and organic electronics (Cetina et al., 2010).

Chemical Properties Analysis

The chemical properties of pyridine-2-carbonitrile 1-oxide are influenced by its structure and the presence of functional groups. Studies have shown that it can act as a precursor for the synthesis of complex molecules and engage in reactions that highlight its reactivity and potential as a building block in organic synthesis. These chemical properties are essential for the development of new materials and chemicals with specific functions (Yan et al., 2009).

Applications De Recherche Scientifique

Optical and Electronic Properties

Pyridine derivatives, including pyridine-2-carbonitrile 1-oxide, exhibit significant optical and electronic properties useful in materials science. For example, research on pyrazolo pyridine derivatives has shown their application in the development of photosensors and electronic devices due to their unique optical and diode characteristics. Such materials have been investigated for their thermal, structural, and optical properties, indicating potential uses in optoelectronic applications and as components in heterojunctions for light detection (Zedan, El-Taweel, & El-Menyawy, 2020).

Electrocatalysis and Energy Conversion

Pyridine-functionalized materials, like graphene, have been explored for their roles in enhancing electrocatalytic activity, particularly in oxygen reduction reactions (ORR) critical for fuel cell technologies. By integrating pyridine-2-carbonitrile 1-oxide derivatives into metal-organic frameworks with graphene, researchers have developed catalysts with increased porosity and electrochemical charge transfer rates. Such advancements are promising for developing platinum-free cathodes in direct methanol fuel cells, offering more sustainable and efficient energy conversion technologies (Jahan, Bao, & Loh, 2012).

Chemical Synthesis and Functionalization

In the realm of organic synthesis, pyridine derivatives serve as key intermediates and reactants. Pyridine N-oxides, including pyridine-2-carbonitrile 1-oxide, allow for regioselective synthesis of various organic molecules. Techniques leveraging these compounds have been developed for the efficient and selective functionalization of molecules, which is crucial for creating pharmacologically active compounds and novel materials. Research demonstrates the versatility of pyridine N-oxides in facilitating challenging chemical transformations, contributing to advancements in synthetic organic chemistry (Campeau, Rousseaux, & Fagnou, 2005).

Environmental and Biochemical Applications

In environmental and biochemical contexts, pyridine-2-carbonitrile 1-oxide derivatives have been utilized for their ability to engage in selective biochemical transformations and as inhibitors in various biological processes. For instance, their structural and functional properties have been harnessed for creating more efficient and environmentally friendly catalysts. These applications highlight the compound's versatility in both industrial and environmental chemistry, offering solutions to pollution and resource management challenges (Wang et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

1-oxidopyridin-1-ium-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDJXMMIVUCDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178756 | |

| Record name | Pyridine-2-carbonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2-carbonitrile 1-oxide | |

CAS RN |

2402-98-4 | |

| Record name | 2-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanopyridine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.